molecular formula C12H10F3N3O3 B2479344 2,2,2-trifluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 946314-39-2

2,2,2-trifluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2479344
CAS No.: 946314-39-2
M. Wt: 301.225
InChI Key: RWRQCWDRQIXKMV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that features a trifluoromethyl group, a furan ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyridazinone Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using a furan boronic acid or stannane.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired acetamide structure, typically using amide bond-forming reactions such as the use of carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may yield dihydropyridazines.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly those with trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the furan and pyridazinone moieties can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide: The compound itself.

    2,2,2-Trifluoro-N-(2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Similar structure with a thiophene ring instead of a furan ring.

    2,2,2-Trifluoro-N-(2-(3-(pyridin-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a furan ring, and a pyridazinone moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3/c13-12(14,15)11(20)16-5-6-18-10(19)4-3-8(17-18)9-2-1-7-21-9/h1-4,7H,5-6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRQCWDRQIXKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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